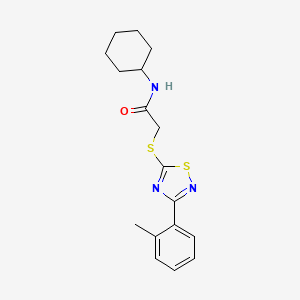
tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate, also known as Boc-3-hydroxymethyl-3-methoxypyrrolidine, is a chemical compound used in scientific research. It is a protected form of 3-hydroxymethyl-3-methoxypyrrolidine and is commonly used as a building block in the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Decomposition and Environmental Impact
The scientific research on tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate and related compounds has primarily focused on their decomposition and environmental impact. For instance, research on the decomposition of methyl tert-butyl ether (MTBE), which shares structural similarities with the compound , by adding hydrogen in a cold plasma reactor, has demonstrated the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into various compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene (Hsieh et al., 2011). This study highlights potential methods for mitigating environmental pollutants and converting them into usable chemicals.
Biodegradation and Fate in the Environment
Another aspect of research focuses on the biodegradation and fate of related compounds, such as ethyl tert-butyl ether (ETBE), in soil and groundwater. These studies have identified microorganisms capable of aerobically degrading ETBE as a carbon and energy source or via cometabolism using alkanes as growth substrates, with key intermediates formed during degradation including tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA) (Thornton et al., 2020). This research is crucial for understanding how to manage the environmental impact of these compounds and enhance bioremediation strategies.
Antioxidant Usage and Toxicity
Synthetic phenolic antioxidants, like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied for their occurrence in the environment and potential human exposure and toxicity. Despite their widespread use in industrial and commercial products, concerns have been raised about their health effects, including possible endocrine-disrupting effects and carcinogenic potential (Liu & Mabury, 2020). These studies underscore the importance of monitoring and assessing the safety of such compounds in consumer products and the environment.
Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibition of biocatalysts by carboxylic acids has provided insights into the challenges faced in the bioproduction of chemicals from renewable resources. Carboxylic acids, including those structurally related to tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate, can inhibit microbes used in fermentation processes, affecting the yield and titer of desired products. Understanding the mechanisms of inhibition is essential for engineering robust microbial strains for industrial applications (Jarboe et al., 2013).
Wirkmechanismus
Target of Action
The tert-butyl group, a component of the compound, is known to have unique reactivity patterns and is used in various chemical transformations . It also has implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known to exhibit exceptionally narrow and intense nmr signals even when attached to large proteins or complexes . This suggests that the compound might interact with its targets in a way that affects their structural or functional properties.
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . This suggests that the compound might influence these pathways, potentially affecting the synthesis or degradation of certain biomolecules.
Result of Action
The compound’s potential to interact with large proteins or complexes suggests that it might induce changes at the molecular and cellular levels.
Action Environment
The use of the tert-butyl group in flow microreactor systems suggests that the compound’s action might be influenced by factors such as reaction conditions .
Eigenschaften
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-5-11(7-12,8-13)15-4/h13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRZYWCOLXWUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate | |
CAS RN |
1782481-29-1 |
Source


|
| Record name | tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

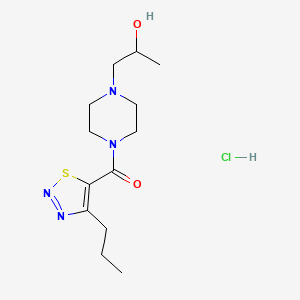


![6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2777746.png)

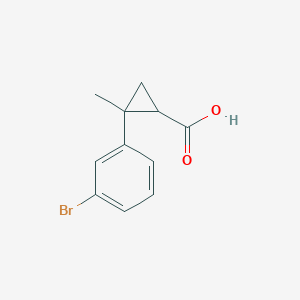
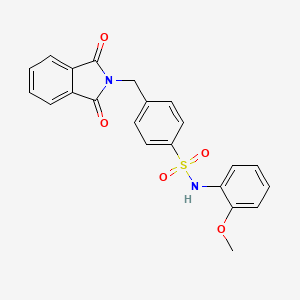
![4-chloro-N-cyclooctyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2777751.png)
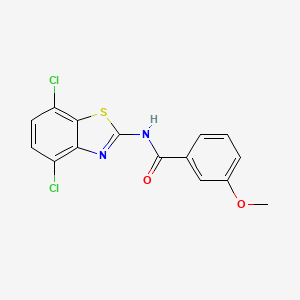
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)


![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2777763.png)
